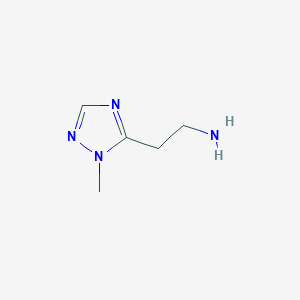

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methyl-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9-5(2-3-6)7-4-8-9/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVMALBLCATEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650921 | |

| Record name | 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856862-33-4 | |

| Record name | 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It is known that triazole derivatives can bind to various receptors and enzymes due to the presence of the triazole moiety.

Mode of Action

The mode of action of these compounds involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond. This interaction leads to the formation of carbinolamine by the addition of an amine to the double bond C=O, followed by the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds.

Biologische Aktivität

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine is a compound characterized by its triazole ring structure, which has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of the triazole moiety with an ethyl amine side chain enhances its solubility and reactivity, making it a candidate for various pharmaceutical applications.

Antimicrobial Properties

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, including those resistant to common antibiotics. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-Aminoquinoline | S. aureus | 16 µg/mL |

| 3-(4-Methylphenyl)-4-methylthio-1H-pyrazole | K. pneumoniae | 8 µg/mL |

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase pathway modulation. For example, research on similar triazole derivatives has shown promising results against leukemia and solid tumors .

Case Study: Anticancer Efficacy

A study examining the effects of triazole derivatives on human breast adenocarcinoma cells (MCF-7) revealed that certain compounds exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity. Flow cytometry analysis confirmed that these compounds induced apoptosis in a dose-dependent manner .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Doxorubicin | MCF-7 | 0.05 |

| Compound X | MDA-MB-231 | 0.75 |

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The triazole ring can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their function. Additionally, the compound may affect cellular signaling pathways involved in proliferation and apoptosis .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine exhibits significant antimicrobial properties. It has been evaluated against various bacterial pathogens, showing activity against strains associated with antimicrobial resistance. For example, it demonstrated efficacy against the ESKAPE pathogens, a group known for their resistance to antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of certain cancer cell lines. In particular, cytotoxicity assays have shown promising results against mantle cell lymphoma and other malignancies . The mechanism of action appears to involve interference with cellular pathways critical for cancer cell survival.

Neuropharmacological Effects

In pharmacological studies, this compound has been identified as a potential agonist for serotonin receptors, specifically the 5-HT1D receptor. This receptor is implicated in various neurological processes, and compounds that target it may offer therapeutic benefits for mood disorders and other neuropsychiatric conditions .

Material Science Applications

The unique structural characteristics of this compound make it suitable for applications in material science. Its ability to form coordination complexes with metals can be harnessed in the development of novel materials with specific electronic or optical properties. This aspect is particularly relevant in the context of nanotechnology and the synthesis of advanced materials for electronic applications.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related triazole compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Activity |

|---|---|---|---|

| This compound | Yes (ESKAPE pathogens) | Yes (various cell lines) | Yes (5-HT1D agonist) |

| 3-Nitrotriazole derivatives | Limited | Moderate | No |

| Other triazole derivatives | Variable | Low | Variable |

Case Study 1: Antimicrobial Screening

In a study evaluating various triazole derivatives against ESKAPE pathogens, this compound was among the most effective compounds tested. It showed significant inhibition against strains such as Staphylococcus aureus and Enterococcus faecium, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Evaluation

Cytotoxicity assays conducted on mantle cell lymphoma cell lines demonstrated that this compound could induce apoptosis at specific concentrations. The results indicated a dose-dependent response that warrants further investigation into its mechanism of action and potential as a therapeutic agent in oncology .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Substituent Position and Enzyme Binding :

The N1-methyl group in this compound enhances steric compatibility with hydrophobic pockets in PARP-1, as evidenced in Talazoparib derivatives . In contrast, C3-substituted analogs (e.g., 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethanamine) exhibit reduced binding affinity due to unfavorable spatial interactions . - Electronic Effects :

Pyridinyl-substituted derivatives (e.g., 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine) demonstrate improved hydrogen bonding with catalytic residues in kinases, attributed to the electron-deficient pyridine ring . - Lipophilicity and Solubility : Ethyl-substituted analogs (e.g., 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethanamine) show increased logP values (~1.8 vs. 0.5 for the parent compound), correlating with enhanced membrane permeability but reduced aqueous solubility .

Q & A

Q. What are common synthetic routes for 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting 1-methyl-1H-1,2,4-triazole derivatives with ethylenediamine precursors under basic conditions (e.g., K₂CO₃ in DMF or DMSO) can yield the target compound. Reaction optimization may include temperature control (80–120°C) and solvent selection to improve yields. Purification steps such as recrystallization or column chromatography are critical for isolating the dihydrochloride salt (C₅H₁₂Cl₂N₄), as noted in similar triazole-amine syntheses .

Q. How can the purity and identity of the compound be validated?

Combined analytical techniques are essential:

Q. What solvent systems are optimal for recrystallization?

Polar aprotic solvents (e.g., ethanol/water mixtures) are effective for recrystallizing the dihydrochloride salt. Gradient cooling (from 60°C to 4°C) enhances crystal formation. For the free base, dichloromethane/hexane systems may be preferred .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

SHELX and WinGX software are widely used for single-crystal structure determination. For example, ORTEP-3 can visualize the triazole ring’s conformation and hydrogen-bonding interactions in the crystal lattice. High-resolution data (≤1.0 Å) are critical for distinguishing tautomeric forms or protonation states .

Q. What computational methods predict biological target interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with enzymes like PARP-1. The triazole moiety’s hydrogen-bonding capacity and the ethylamine chain’s flexibility are key parameters. QSAR models derived from analogs (e.g., PARP inhibitors with triazole cores) guide activity predictions .

Q. How to address contradictory spectroscopic data (e.g., NMR vs. XRD)?

Q. What strategies optimize regioselectivity in triazole functionalization?

- Protecting groups : Temporarily block the amine to direct electrophilic substitution.

- Metal catalysis : Cu(I)-catalyzed "click" reactions for selective triazole modification.

- pH control : Adjust reaction pH to stabilize reactive intermediates (e.g., zwitterionic forms) .

Methodological Considerations

Q. Designing stability studies under varying pH/temperature

Q. Validating biological activity in enzyme inhibition assays

- PARP-1 inhibition : Use fluorescence-based NAD⁺ depletion assays (IC₅₀ determination).

- Positive controls : Compare with known inhibitors (e.g., Talazoparib) to contextualize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.